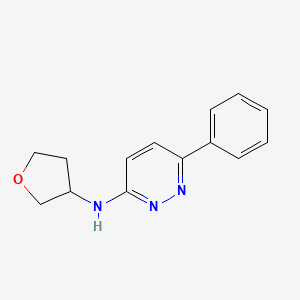
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine, also known as PHF, is a chemical compound that has been the focus of scientific research for its potential therapeutic applications. PHF belongs to the pyridazinamine class of compounds and has shown promising results in various studies.
作用機序
The exact mechanism of action of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine is not fully understood, but studies suggest that it may act through multiple pathways. 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to modulate the activity of neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects
Studies have shown that 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has various biochemical and physiological effects. 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. Furthermore, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine in lab experiments is its relatively simple synthesis method. Additionally, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has shown promising results in various studies, making it an attractive compound for further investigation. However, one limitation of using 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine in lab experiments is its potential toxicity, which needs to be carefully evaluated.
将来の方向性
There are several future directions for the study of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine. One area of research could focus on the development of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine derivatives with improved pharmacological properties. Additionally, further studies could investigate the potential of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine as a therapeutic agent for other diseases, such as Parkinson's disease and depression. Furthermore, studies could explore the potential of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine as a tool for understanding the underlying mechanisms of various diseases. Finally, studies could investigate the potential of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine as a diagnostic tool for certain diseases, such as cancer.
合成法
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine can be synthesized using a variety of methods, including the reaction of 6-bromo-3-pyridazinamine with tetrahydrofuran in the presence of a base. The resulting product is then treated with phenylmagnesium bromide to obtain 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine. Another method involves the reaction of 6-chloro-3-pyridazinamine with tetrahydrofuran and phenylmagnesium bromide in the presence of a base.
科学的研究の応用
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. Studies have shown that 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Furthermore, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been investigated for its potential as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors in the brain.
特性
IUPAC Name |
N-(oxolan-3-yl)-6-phenylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-4-11(5-3-1)13-6-7-14(17-16-13)15-12-8-9-18-10-12/h1-7,12H,8-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDBWBRTTQQEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-3-yl)-6-phenylpyridazin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetic acid](/img/structure/B5971281.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B5971294.png)
![(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5971301.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5971304.png)
![1-(cyclohexylmethyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5971312.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5971315.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide](/img/structure/B5971341.png)
![3-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5971346.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5971349.png)
![N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5971353.png)
![3-(3-methylphenyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5971369.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5971370.png)